molecular formula C17H10Cl2N2O4 B4572897 (5E)-5-[(6-chloro-1,3-benzodioxol-5-yl)methylidene]-3-(3-chlorophenyl)imidazolidine-2,4-dione

(5E)-5-[(6-chloro-1,3-benzodioxol-5-yl)methylidene]-3-(3-chlorophenyl)imidazolidine-2,4-dione

Cat. No.: B4572897
M. Wt: 377.2 g/mol
InChI Key: RNLVXMAEFBNMPV-YIXHJXPBSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(5E)-5-[(6-chloro-1,3-benzodioxol-5-yl)methylidene]-3-(3-chlorophenyl)imidazolidine-2,4-dione is a synthetic organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound features a benzodioxole ring and an imidazolidine-2,4-dione core, both of which contribute to its distinctive chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5E)-5-[(6-chloro-1,3-benzodioxol-5-yl)methylidene]-3-(3-chlorophenyl)imidazolidine-2,4-dione typically involves the condensation of 6-chloro-1,3-benzodioxole-5-carbaldehyde with 3-(3-chlorophenyl)imidazolidine-2,4-dione under basic conditions. The reaction is often carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the reaction mixture is heated to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

(5E)-5-[(6-chloro-1,3-benzodioxol-5-yl)methylidene]-3-(3-chlorophenyl)imidazolidine-2,4-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloro substituents.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in the presence of a catalyst like acetic acid.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

(5E)-5-[(6-chloro-1,3-benzodioxol-5-yl)methylidene]-3-(3-chlorophenyl)imidazolidine-2,4-dione has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (5E)-5-[(6-chloro-1,3-benzodioxol-5-yl)methylidene]-3-(3-chlorophenyl)imidazolidine-2,4-dione involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. Detailed studies on its molecular interactions and pathways are essential to fully understand its mechanism of action.

Comparison with Similar Compounds

Similar Compounds

    Dichloroaniline: Aniline derivatives with two chlorine atoms.

    Benzodioxole derivatives: Compounds with a benzodioxole ring structure.

    Imidazolidine-2,4-dione derivatives: Compounds with an imidazolidine-2,4-dione core.

Uniqueness

(5E)-5-[(6-chloro-1,3-benzodioxol-5-yl)methylidene]-3-(3-chlorophenyl)imidazolidine-2,4-dione is unique due to its specific combination of functional groups and its potential applications in various fields. Its distinct chemical structure allows for diverse chemical reactions and interactions, making it a valuable compound for research and development.

Properties

IUPAC Name

(5E)-5-[(6-chloro-1,3-benzodioxol-5-yl)methylidene]-3-(3-chlorophenyl)imidazolidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H10Cl2N2O4/c18-10-2-1-3-11(6-10)21-16(22)13(20-17(21)23)4-9-5-14-15(7-12(9)19)25-8-24-14/h1-7H,8H2,(H,20,23)/b13-4+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RNLVXMAEFBNMPV-YIXHJXPBSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C(=C2)C=C3C(=O)N(C(=O)N3)C4=CC(=CC=C4)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1OC2=C(O1)C=C(C(=C2)/C=C/3\C(=O)N(C(=O)N3)C4=CC(=CC=C4)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H10Cl2N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(5E)-5-[(6-chloro-1,3-benzodioxol-5-yl)methylidene]-3-(3-chlorophenyl)imidazolidine-2,4-dione
Reactant of Route 2
Reactant of Route 2
(5E)-5-[(6-chloro-1,3-benzodioxol-5-yl)methylidene]-3-(3-chlorophenyl)imidazolidine-2,4-dione
Reactant of Route 3
Reactant of Route 3
(5E)-5-[(6-chloro-1,3-benzodioxol-5-yl)methylidene]-3-(3-chlorophenyl)imidazolidine-2,4-dione
Reactant of Route 4
Reactant of Route 4
(5E)-5-[(6-chloro-1,3-benzodioxol-5-yl)methylidene]-3-(3-chlorophenyl)imidazolidine-2,4-dione
Reactant of Route 5
Reactant of Route 5
(5E)-5-[(6-chloro-1,3-benzodioxol-5-yl)methylidene]-3-(3-chlorophenyl)imidazolidine-2,4-dione
Reactant of Route 6
Reactant of Route 6
(5E)-5-[(6-chloro-1,3-benzodioxol-5-yl)methylidene]-3-(3-chlorophenyl)imidazolidine-2,4-dione

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